Ethyl(9-oxo-9h-fluoren-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(9-oxo-9h-fluoren-2-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a fluorenone moiety, which is a polycyclic aromatic ketone, and an ethyl carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(9-oxo-9h-fluoren-2-yl)carbamate typically involves the reaction of 9-fluorenone with ethyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually heated to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl(9-oxo-9h-fluoren-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The fluorenone moiety can be further oxidized to form more complex polycyclic aromatic compounds.
Reduction: The carbonyl group in the fluorenone can be reduced to form the corresponding alcohol.
Substitution: The ethyl carbamate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Polycyclic aromatic ketones or quinones.
Reduction: Fluoren-9-ol derivatives.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl(9-oxo-9h-fluoren-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving carbamates.
Industry: Used in the production of polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl(9-oxo-9h-fluoren-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorenone moiety may also interact with aromatic residues in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-Fluorenylmethyl carbamate
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- (9H-fluoren-9-yl)methyl (2-(azidosulfonyl)ethyl)carbamate
Uniqueness
Ethyl(9-oxo-9h-fluoren-2-yl)carbamate is unique due to the presence of both the fluorenone and ethyl carbamate groups, which confer distinct chemical reactivity and potential applications. Its structural features allow it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
42135-40-0 |
---|---|
Molekularformel |
C16H13NO3 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
ethyl N-(9-oxofluoren-2-yl)carbamate |
InChI |
InChI=1S/C16H13NO3/c1-2-20-16(19)17-10-7-8-12-11-5-3-4-6-13(11)15(18)14(12)9-10/h3-9H,2H2,1H3,(H,17,19) |
InChI-Schlüssel |
LOHZDFBCQVZOCH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.